molecular formula C9H11ClO3S B8723836 2-Chloroethyl 2-methylbenzenesulphonate CAS No. 97721-72-7

2-Chloroethyl 2-methylbenzenesulphonate

Cat. No. B8723836
CAS RN: 97721-72-7
M. Wt: 234.70 g/mol
InChI Key: HMIYUOHGRSXXEB-UHFFFAOYSA-N
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Patent
US04396704

Procedure details

3-Bromocarbazole (24.6 g, 0.1 mole) was dissolved in acetone. To it was added β-chloroethyltoluenesulfonate (31.68 g, 0.135 moles) and sodium hydroxide (13 g, 0.325 mole) dissolved in 10 ml of distilled water. The mixture was brought to reflux. After 24 hours, equal amounts of β-chloroethyltoluenesulfonate, sodium hydroxide, and water were added. Refluxing was continued until 3-bromo-9-(2-chloroethyl)-carbazole was formed in >95 percent yield as judged by GLPC analysis. The product was dissolved in a mixture of 250 ml diethyl ether and tetrahydrofuran (50:50 v/v) and washed successively with two 150 ml portions of distilled water and 100 ml saturated sodium chloride solution. The organic phase was separated and dried over sodium sulfate and filtered. Solvents were removed on a rotary evaporator at reduced pressure. The crude 3-bromo-9-(2-chloroethyl)carbazole was dissolved in 230 ml isopropanol. 8.4 g (0.15 mole) potassium hydroxide dissolved in 15 ml ethanol was added. The resulting solution was refluxed for 11/2 hours. 4.2 g of solid potassium hydroxide was then added, and refluxing was continued for an additional 11/2 hours. The solution was cooled in a freezer during which time a solid residue formed. After filtration, the solid was washed with water. Recrystallization from methanol gave 13.94 g 3-bromo-9-vinylcarbazole as pale yellow-white needles (mp 74-74.5 degrees Celsius).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
31.68 g
Type
reactant
Reaction Step Four
Quantity
13 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
3-bromo-9-(2-chloroethyl)-carbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
8.4 g
Type
reactant
Reaction Step Seven
Quantity
15 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
solid
Quantity
4.2 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
BrC1C=CC2NC3C(C=2C=1)=CC=CC=3.ClCCOS(C1C(C)=CC=CC=1)(=O)=O.[OH-].[Na+].[Br:31][C:32]1[CH:33]=[CH:34][C:35]2[N:36]([CH2:45][CH2:46]Cl)[C:37]3[C:42]([C:43]=2[CH:44]=1)=[CH:41][CH:40]=[CH:39][CH:38]=3.[OH-].[K+]>CC(C)=O.O.C(OCC)C.O1CCCC1.C(O)C>[Br:31][C:32]1[CH:33]=[CH:34][C:35]2[N:36]([CH:45]=[CH2:46])[C:37]3[C:42]([C:43]=2[CH:44]=1)=[CH:41][CH:40]=[CH:39][CH:38]=3 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
24.6 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
31.68 g
Type
reactant
Smiles
ClCCOS(=O)(=O)C=1C(=CC=CC1)C
Name
Quantity
13 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOS(=O)(=O)C=1C(=CC=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
3-bromo-9-(2-chloroethyl)-carbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)CCCl
Step Seven
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Eight
Name
solid
Quantity
4.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
was formed in >95 percent yield
WASH
Type
WASH
Details
washed successively with two 150 ml portions of distilled water and 100 ml saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvents were removed on a rotary evaporator at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude 3-bromo-9-(2-chloroethyl)carbazole was dissolved in 230 ml isopropanol
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 11/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in a freezer during which time a solid residue
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 13.94 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.